molecular formula C14H15N3S B6142476 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 930396-26-2

5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B6142476
CAS No.: 930396-26-2
M. Wt: 257.36 g/mol
InChI Key: DTSIVOSTOLOSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a thiol group attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylquinoline-8-carbaldehyde with isopropylhydrazine to form an intermediate hydrazone, which is then cyclized using sulfur to yield the desired triazoloquinoline-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the quinoline or triazole rings .

Mechanism of Action

The mechanism of action of 5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.

    [1,2,4]Triazolo[4,3-a]pyridine: Contains a pyridine ring instead of a quinoline ring.

    [1,2,4]Triazolo[4,3-a]benzimidazole: Features a benzimidazole ring instead of a quinoline ring.

Uniqueness

5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-9-propan-2-yl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-8(2)10-5-4-6-11-9(3)7-12-15-16-14(18)17(12)13(10)11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSIVOSTOLOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=C1C=CC=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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